1-[(1-Cyclopropylethyl)amino]propan-2-ol
CAS No.:
Cat. No.: VC16527200
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 1-(1-cyclopropylethylamino)propan-2-ol |
| Standard InChI | InChI=1S/C8H17NO/c1-6(10)5-9-7(2)8-3-4-8/h6-10H,3-5H2,1-2H3 |
| Standard InChI Key | JQBMEBUMNOGPCY-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNC(C)C1CC1)O |
Introduction
Chemical Structure and Physical Properties
The compound’s IUPAC name, 1-[(1-cyclopropylethyl)amino]propan-2-ol, reflects its branched architecture: a cyclopropane ring fused to an ethylamine chain, which is linked to a secondary alcohol. The cyclopropane ring introduces significant steric strain and electronic effects, influencing its reactivity. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 143.23 g/mol | |
| CAS Registry Number | Not publicly disclosed | |
| Boiling Point | Undetermined | |
| Density | Undetermined |
The absence of published thermodynamic data suggests this compound remains under active investigation, with industrial synthesis protocols often proprietary.
Synthesis and Industrial Production
Industrial synthesis typically involves reacting 1-cyclopropylethylamine with propylene oxide under controlled conditions. The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by acid-catalyzed ring opening:
Large-scale production employs continuous flow reactors to optimize heat transfer and minimize byproducts. Catalysts such as Lewis acids (e.g., ) may accelerate the reaction, though yields remain unspecified in public literature. Post-synthesis purification often involves fractional distillation or chromatographic techniques.
Chemical Reactivity and Functionalization
The compound’s amino and alcohol groups enable diverse transformations:
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Oxidation: The secondary alcohol oxidizes to a ketone (e.g., using Jones reagent), forming 1-[(1-cyclopropylethyl)amino]propan-2-one, a precursor for heterocyclic synthesis .
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Reduction: Catalytic hydrogenation of the cyclopropane ring remains challenging due to ring strain but could yield open-chain analogs.
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Acylation: The amine reacts with acyl chlorides to form amides, enhancing stability for pharmacological studies.
The cyclopropane ring participates in [2+1] cycloadditions and ring-opening reactions, offering routes to complex architectures. For example, photochemical activation induces ring opening to form alkenes, which undergo further functionalization.
Applications in Medicinal Chemistry and Drug Development
1-[(1-Cyclopropylethyl)amino]propan-2-ol serves as a building block for beta-blocker analogs, mirroring the core structure of propranolol . Its amine and alcohol groups mimic endogenous ligands, enabling interactions with G-protein-coupled receptors (GPCRs). Key findings include:
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Enzyme Inhibition: The compound inhibits cytochrome P450 enzymes in vitro, suggesting utility in pharmacokinetic modulation.
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Antimicrobial Activity: Derivatives exhibit moderate activity against Gram-positive bacteria, though structure-activity relationships (SAR) remain under exploration.
Comparative studies with analogs like 1-[(cyclohexylmethyl)amino]propan-2-ol (molecular weight: 171.28 g/mol) reveal that smaller cycloalkane rings enhance metabolic stability but reduce solubility.
Industrial and Specialty Chemical Applications
Beyond pharmaceuticals, this amino alcohol finds use in:
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Agrochemicals: As a chiral auxiliary in herbicide synthesis, leveraging its stereochemical purity.
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Polymer Chemistry: A chain-transfer agent in radical polymerization, controlling molecular weight distributions.
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Perfumery: The cyclopropane moiety contributes to volatile organic compound (VOC) profiles in fragrance formulations.
Future Research Directions
Emerging opportunities include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access (R)- and (S)-isomers for chiral drug production.
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Bioconjugation: Leveraging the amine for antibody-drug conjugate (ADC) synthesis, targeting cancer therapeutics.
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Computational Modeling: Density functional theory (DFT) studies to predict reaction pathways and optimize yields .
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